3-Benzylcinnoline
Overview
Description
3-Benzylcinnoline is a chemical compound with the molecular formula C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol. It is a derivative of cinnoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl group attached to the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylcinnoline can be synthesized through various synthetic routes, including the domino imination/cycloisomerisation of 2-propargylbenzaldehydes. This method involves the formation of a cinnoline ring through a series of reactions, including imination and cycloisomerisation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
3-Benzylcinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the cinnoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various oxidized derivatives of this compound.
Reduced forms: Reduced derivatives of the compound.
Substituted derivatives: Different substituted cinnolines based on the substitution reactions.
Scientific Research Applications
3-Benzylcinnoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Benzylcinnoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Benzylcinnoline is similar to other cinnoline derivatives and quinoline-based compounds. Some similar compounds include:
Quinoline: A closely related heterocyclic aromatic organic compound.
Isoquinoline: Another structurally similar compound with potential biological activities.
Chromone: A compound with a similar benzyl group attached to a different heterocyclic ring.
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Conclusion
This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. Its synthesis, reactions, and potential uses make it an important subject of scientific research. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.
Properties
IUPAC Name |
3-benzylcinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)17-16-14/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLDYFFUQQPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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